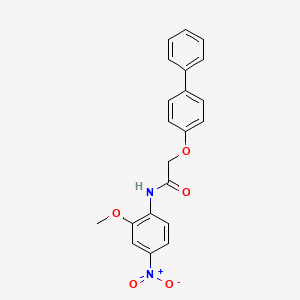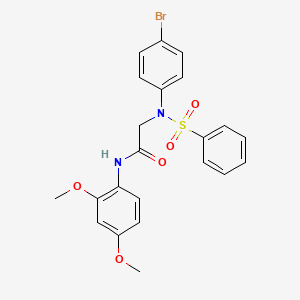![molecular formula C18H19N3O4 B4998079 1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)
1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine, also known as MNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNB is a piperazine derivative that has been shown to have a variety of biological effects, making it a promising candidate for use in a range of experimental settings.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine is not fully understood, but it is thought to involve binding to specific targets within cells. The nitrophenyl group of this compound has been shown to be important for its binding specificity, as it can form hydrogen bonds with certain amino acid residues in target proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit phosphodiesterase activity, leading to increased levels of cyclic nucleotides within cells. This could have implications for cellular signaling pathways and may be relevant to certain disease states.
This compound has also been shown to inhibit the activity of carbonic anhydrases, which play important roles in acid-base balance and CO2 transport in the body. This could have implications for the treatment of conditions such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine is its ability to selectively bind to certain cellular structures, making it a useful tool for imaging and tracking these structures. In addition, its ability to inhibit certain enzymes could have therapeutic applications.
However, one limitation of this compound is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine. One area of interest is its potential as a therapeutic agent for diseases such as glaucoma and epilepsy, which are associated with altered carbonic anhydrase activity.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its binding specificity for different cellular targets. This could lead to the development of more selective and potent derivatives of this compound for use in scientific research and potentially in clinical applications.
Conclusion
In conclusion, this compound is a promising compound for use in scientific research due to its ability to selectively bind to certain cellular structures and inhibit specific enzymes. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, this compound represents a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine has been described in several publications. One common method involves the reaction of 4-nitrophenol with 4-bromobenzoyl chloride in the presence of a base, followed by reaction with 1-methylpiperazine. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine has been studied for a variety of applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to certain proteins and organelles within cells, allowing for visualization and tracking of these structures.
In addition, this compound has been studied for its potential as an inhibitor of certain enzymes, including phosphodiesterases and carbonic anhydrases. These enzymes play important roles in cellular signaling and metabolism, and inhibition of their activity by this compound could have therapeutic applications.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4-nitrophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-10-12-20(13-11-19)18(22)14-2-6-16(7-3-14)25-17-8-4-15(5-9-17)21(23)24/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOTQYMVLHNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-(2-phenylethyl)thiourea](/img/structure/B4998085.png)

![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)